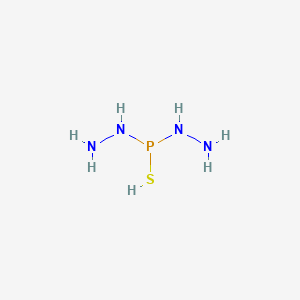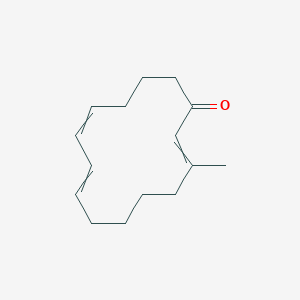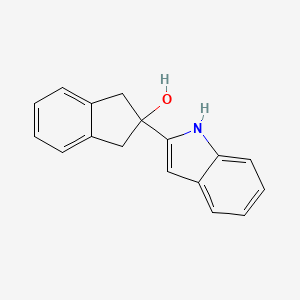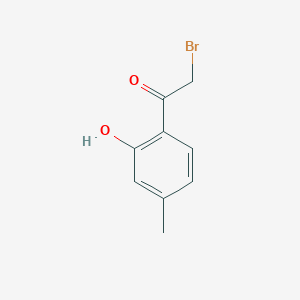![molecular formula C22H28O2Si B12555309 6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal CAS No. 153361-01-4](/img/structure/B12555309.png)
6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal is an organic compound that features a silyl ether protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions. The presence of the tert-butyl(diphenyl)silyl group provides increased stability against acidic hydrolysis and nucleophilic species, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is often catalyzed by a mild base like imidazole or DMAP. The reaction conditions are generally mild, and the protecting group is introduced via the latent nucleophilicity of the hydroxyl group reacting with the electrophilic tert-butyl(diphenyl)silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified using standard techniques like column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., tetrabutylammonium fluoride).
Major Products
Oxidation: 6-{[tert-Butyl(diphenyl)silyl]oxy}hexanoic acid.
Reduction: 6-{[tert-Butyl(diphenyl)silyl]oxy}hexanol.
Substitution: 6-hydroxyhex-2-enal.
Applications De Recherche Scientifique
6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal is widely used in scientific research, particularly in the fields of organic chemistry and synthetic biology. Its primary application is as a protecting group for hydroxyl functionalities during multi-step synthetic processes. This compound is also used in the synthesis of complex natural products and pharmaceuticals, where selective protection and deprotection of hydroxyl groups are crucial .
Mécanisme D'action
The mechanism of action of 6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal involves the protection of hydroxyl groups through the formation of a silyl ether. The tert-butyl(diphenyl)silyl group provides steric hindrance, which increases the stability of the protected hydroxyl group against acidic and nucleophilic attack. This stability is due to the bulky nature of the tert-butyl and diphenyl groups surrounding the silicon atom .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-{[tert-Butyl(dimethyl)silyl]oxy}hex-2-enal: Similar in structure but with dimethyl groups instead of diphenyl groups.
tert-Butyldimethylsilyl chloride: Another silyl ether protecting group with dimethyl groups.
tert-Butyldiphenylsilyl trifluoromethanesulfonate: A related compound used as a reagent in organic synthesis.
Uniqueness
6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal is unique due to the presence of the diphenyl groups, which provide increased steric bulk and stability compared to other silyl ether protecting groups. This makes it particularly useful in reactions where increased resistance to acidic and nucleophilic conditions is required .
Propriétés
Numéro CAS |
153361-01-4 |
|---|---|
Formule moléculaire |
C22H28O2Si |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
6-[tert-butyl(diphenyl)silyl]oxyhex-2-enal |
InChI |
InChI=1S/C22H28O2Si/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h4,6-12,14-18H,5,13,19H2,1-3H3 |
Clé InChI |
WPGZTIBITJUIOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







methanone](/img/structure/B12555267.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)


![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)


![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
